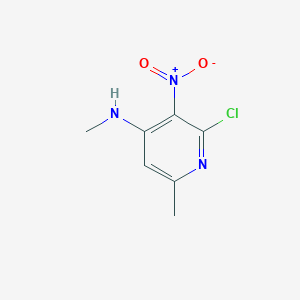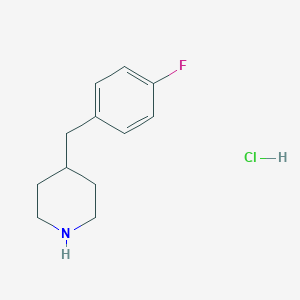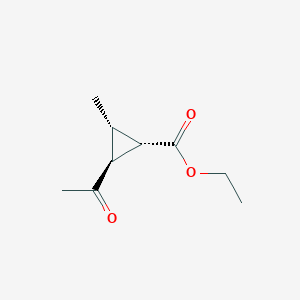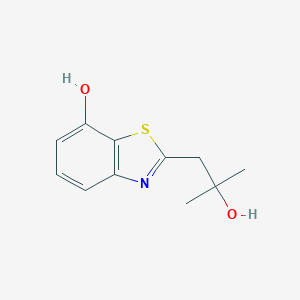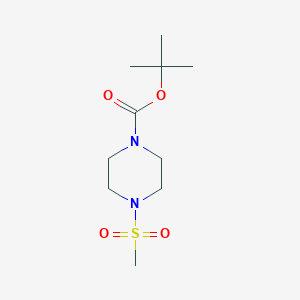![molecular formula C33H43NO5S B069619 3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid CAS No. 167684-63-1](/img/structure/B69619.png)
3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid, commonly known as DN-1417, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biomedical research. DN-1417 belongs to the class of thioether carboxylic acids and is known for its unique biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of DN-1417 involves the inhibition of the proteasome activity, which is responsible for the degradation of intracellular proteins. DN-1417 binds to the active site of the proteasome and prevents the degradation of proteins, leading to the accumulation of misfolded and damaged proteins, ultimately resulting in the induction of apoptosis.
Biochemical And Physiological Effects
DN-1417 has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, DN-1417 has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes and metabolic disorders.
Advantages And Limitations For Lab Experiments
One of the primary advantages of DN-1417 for lab experiments is its potent anticancer properties. It has also been shown to have a range of other biochemical and physiological effects, making it a versatile compound for research purposes. However, one of the limitations of DN-1417 is its toxicity, which requires careful handling and dosing.
Future Directions
There are several future directions for research on DN-1417. One potential direction is the development of novel drug delivery systems for DN-1417 to improve its efficacy and reduce toxicity. Another direction is the investigation of the potential applications of DN-1417 in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of DN-1417 and its potential interactions with other compounds.
In conclusion, DN-1417 is a promising compound with a range of potential applications in the field of medicine and biomedical research. Its unique biochemical and physiological effects make it a versatile compound for research purposes, and further studies are needed to fully understand its potential.
Synthesis Methods
The synthesis of DN-1417 involves the reaction between 3-bromo-1-naphthol and 2-dodecyloxy-5-methylphenyl isocyanate, followed by the reaction with thioglycolic acid. The final product is obtained through purification and isolation using column chromatography.
Scientific Research Applications
DN-1417 has been extensively studied for its potential applications in various fields of medicine and biomedical research. One of the primary applications of DN-1417 is in the treatment of cancer. Studies have shown that DN-1417 has potent anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
CAS RN |
167684-63-1 |
|---|---|
Product Name |
3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid |
Molecular Formula |
C33H43NO5S |
Molecular Weight |
565.8 g/mol |
IUPAC Name |
3-[3-[(2-dodecoxy-5-methylphenyl)carbamoyl]-4-hydroxynaphthalen-1-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C33H43NO5S/c1-3-4-5-6-7-8-9-10-11-14-20-39-29-18-17-24(2)22-28(29)34-33(38)27-23-30(40-21-19-31(35)36)25-15-12-13-16-26(25)32(27)37/h12-13,15-18,22-23,37H,3-11,14,19-21H2,1-2H3,(H,34,38)(H,35,36) |
InChI Key |
RUVRHAKNKKYSFG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C)NC(=O)C2=C(C3=CC=CC=C3C(=C2)SCCC(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C)NC(=O)C2=C(C3=CC=CC=C3C(=C2)SCCC(=O)O)O |
Other CAS RN |
167684-63-1 |
synonyms |
3-[3-(2-dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



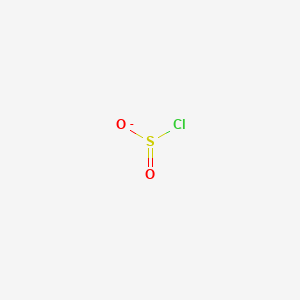
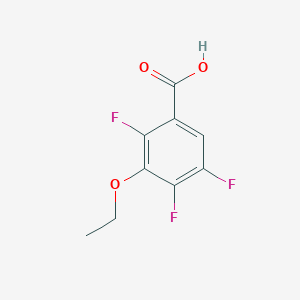
![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)
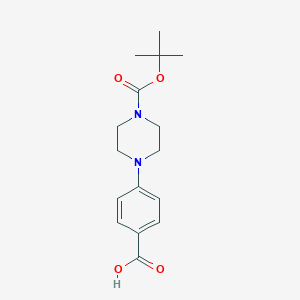
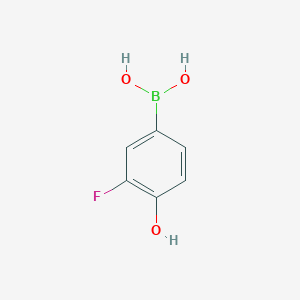
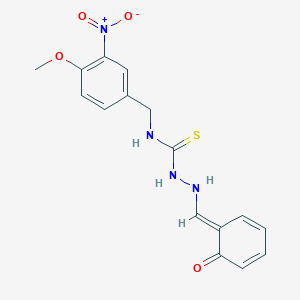
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
